molecular formula C14H12N2O4 B375378 2-(3-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione CAS No. 153983-24-5

2-(3-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Cat. No. B375378
CAS RN: 153983-24-5
M. Wt: 272.26g/mol
InChI Key: KRGRFPBBWGWVPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione, also known as NTPI, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of isoindolinone derivatives and has been found to possess various biological activities.

Scientific Research Applications

Fungicidal Applications

The compound has been studied for its potential use as a fungicide. Research indicates that derivatives of 1,3-benzoxazines, which share a similar structural motif with the compound , exhibit significant fungicidal activity . This suggests that “2-(3-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione” could be synthesized into new fungicides to control harmful fungi affecting crops.

Bactericidal Properties

Similar to its fungicidal properties, the compound’s structural class has been associated with bactericidal effects. The presence of the nitrophenyl group could potentially enhance these properties, making it a candidate for the development of new antibacterial agents .

Antitumor Activity

Compounds with the 1,3-benzoxazine structure have shown antitumor properties. The nitro group within the “2-(3-nitrophenyl)” moiety could be activated under metabolic conditions, leading to compounds that might inhibit tumor growth or proliferation .

Antituberculosis Potential

The structural analogs of the compound have been documented to have antituberculosis effects. Given the global challenge of tuberculosis and the emergence of drug-resistant strains, this compound could be a starting point for new therapeutic agents .

Anthelmintic Effects

Research on 1,3-benzoxazines has also revealed anthelmintic effects, which could be explored with “2-(3-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione” for the treatment of parasitic worm infections .

Organic Synthesis Intermediate

The compound could serve as an intermediate in organic synthesis, particularly in the formation of more complex molecules with pharmaceutical applications. Its reactivity with various aldehydes and ketones under specific conditions could be exploited for this purpose .

Enzyme Inhibition

There is potential for the compound to act as an enzyme inhibitor, given its structural features. For example, nitrophenyl derivatives have been studied for their interaction with enzymes like penicillin G acylase .

Chemical Rearrangement Studies

The compound’s structure lends itself to chemical rearrangement studies, which are fundamental in understanding reaction mechanisms and developing new synthetic pathways. It could be used to study novel acid-catalyzed rearrangements .

properties

IUPAC Name

2-(3-nitrophenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c17-13-11-6-1-2-7-12(11)14(18)15(13)9-4-3-5-10(8-9)16(19)20/h1-5,8,11-12H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRGRFPBBWGWVPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1C(=O)N(C2=O)C3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

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